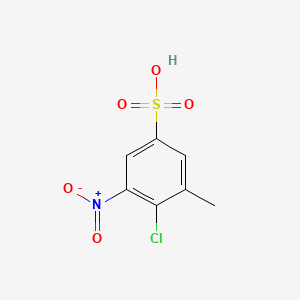
6-Chloro-5-nitrotoluene-3-sulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-nitrotoluene-3-sulphonic acid is an organic compound with the molecular formula C7H6ClNO5S. It is a derivative of toluene, featuring a chlorine atom, a nitro group, and a sulphonate group attached to the benzene ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The compound can be synthesized through electrophilic aromatic substitution reactions. Chlorination can be achieved using chlorine gas (Cl2) in the presence of a catalyst such as ferric chloride (FeCl3). Nitration can be performed using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). Sulfonation can be done using sulfur trioxide (SO3) and sulfuric acid (H2SO4).
Industrial Production Methods: On an industrial scale, the compound is typically synthesized through controlled and optimized conditions to ensure high yield and purity. The reactions are carried out in specialized reactors with precise temperature and pressure control.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to produce carboxylic acids.
Reduction: The nitro group can be reduced to form amines using reducing agents such as iron and hydrochloric acid (Fe/HCl) or hydrogenation with palladium on carbon (H2/Pd).
Substitution: The chlorine and nitro groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in alkaline medium.
Reduction: Iron and hydrochloric acid (Fe/HCl) or hydrogenation with palladium on carbon (H2/Pd).
Substitution: Nucleophiles such as hydroxide (OH-) or halides (Cl-, Br-).
Major Products Formed:
Oxidation: Nitroso compounds, carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzene derivatives.
Applications De Recherche Scientifique
6-Chloro-5-nitrotoluene-3-sulphonic acid is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It is utilized in the development of pharmaceuticals and as a reagent in drug synthesis.
Industry: The compound finds applications in the production of agrochemicals, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 6-Chloro-5-nitrotoluene-3-sulphonic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and influence metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
4-Chloro-3-methyl-5-nitrobenzenesulfonic acid: Similar structure with different positions of substituents.
2-Chloro-4-nitrotoluene-3-sulphonic acid: Different positions of chlorine and nitro groups.
Uniqueness: 6-Chloro-5-nitrotoluene-3-sulphonic acid is unique due to its specific arrangement of substituents on the benzene ring, which influences its reactivity and applications.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propriétés
Numéro CAS |
96-92-4 |
|---|---|
Formule moléculaire |
C7H6ClNO5S |
Poids moléculaire |
251.64 g/mol |
Nom IUPAC |
4-chloro-3-methyl-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C7H6ClNO5S/c1-4-2-5(15(12,13)14)3-6(7(4)8)9(10)11/h2-3H,1H3,(H,12,13,14) |
Clé InChI |
OJTXHPQIEJMIJY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Cl)[N+](=O)[O-])S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















